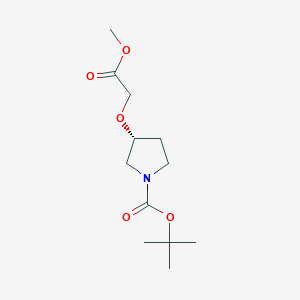
1-ベンジル-デカヒドロ-1,6-ナフチリジン
説明
1-Benzyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-decahydro-1,6-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-decahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-decahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
1-ベンジル-デカヒドロ-1,6-ナフチリジンは、腫瘍学の分野で有望な結果を示しています。 研究によると、1,6-ナフチリジンの誘導体は抗がん作用を示します 。これらの化合物は、様々な癌細胞株において、癌細胞の増殖を阻害し、アポトーシスを誘導する有効性について研究されてきました。構造活性相関(SAR)および分子モデリング研究は、その作用機序を理解する上で重要な役割を果たしてきました。
抗HIV特性
この化合物の潜在能力は、特にヒト免疫不全ウイルス(HIV)に対する抗ウイルス応用にも及びます。 研究によると、1,6-ナフチリジンの誘導体は、HIVのライフサイクルに不可欠な酵素を阻害することができ、新しい抗HIV薬の開発のための道筋を提供します .
抗菌用途
感染症の分野において、1-ベンジル-デカヒドロ-1,6-ナフチリジンの誘導体は、抗菌活性について調査されてきました。 これらの誘導体は、様々な細菌や真菌の病原体に試験され、微生物の増殖を阻害する効果を示しています .
鎮痛用途
1,6-ナフチリジンの誘導体の鎮痛作用は、疼痛管理研究の対象となっています。 これらの誘導体は、疼痛受容体を調節する能力を持ち、副作用の少ない新しい鎮痛剤の開発につながる可能性があります .
抗炎症効果
1-ベンジル-デカヒドロ-1,6-ナフチリジンの抗炎症の可能性は、もう一つの興味深い分野です。 炎症性経路を標的にすることで、これらの化合物は慢性炎症性疾患の治療に貢献できる可能性があります .
抗酸化能力
酸化ストレスは、多くの疾患に関与しており、1,6-ナフチリジンの誘導体は抗酸化作用を示すことが示されています。 これは、これらの誘導体が、酸化による損傷によって引き起こされる状態の予防または治療に役割を果たす可能性を示唆しています .
グリーンケミストリー合成
1-ベンジル-デカヒドロ-1,6-ナフチリジンの環境に優しい側面は、その合成です。 最近のグラインドストーンケミストリーの進歩により、1,6-ナフチリジンの誘導体の溶媒非使用かつ触媒非使用の合成が可能になり、より環境に優しい化学プロセスの実現に向けて大きな一歩を踏み出しました .
光物理的用途
最後に、ナフチリジンの光物理的特性は、様々な産業用および診断用アプリケーションで利用されています。 これらの誘導体は、独特の光吸収および発光特性を持ち、光学材料や蛍光プローブでの使用に適しています .
作用機序
Target of Action
The primary target of 1-Benzyl-decahydro-1,6-naphthyridine is c-Met kinase , a protein that plays a crucial role in cancer cell proliferation and survival . This compound has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .
Mode of Action
1-Benzyl-decahydro-1,6-naphthyridine interacts with its target, c-Met kinase, by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as a class II c-Met kinase inhibitor .
Biochemical Pathways
Given its role as a c-met kinase inhibitor, it can be inferred that it affects the pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of 1-Benzyl-decahydro-1,6-naphthyridine is the inhibition of c-Met kinase, leading to a decrease in cancer cell proliferation and survival . This makes it a potential candidate for anticancer therapy .
生化学分析
Biochemical Properties
1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The interaction between 1-Benzyl-decahydro-1,6-naphthyridine and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors . Additionally, 1-Benzyl-decahydro-1,6-naphthyridine has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.
Cellular Effects
The effects of 1-Benzyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis . Furthermore, 1-Benzyl-decahydro-1,6-naphthyridine has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 1-Benzyl-decahydro-1,6-naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism . This inhibition occurs through the binding of 1-Benzyl-decahydro-1,6-naphthyridine to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-decahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-decahydro-1,6-naphthyridine remains stable under normal storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 1-Benzyl-decahydro-1,6-naphthyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 1-Benzyl-decahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-Benzyl-decahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of 1-Benzyl-decahydro-1,6-naphthyridine with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 1-Benzyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of 1-Benzyl-decahydro-1,6-naphthyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
1-Benzyl-decahydro-1,6-naphthyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of 1-Benzyl-decahydro-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUPQXQHUBGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256842 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-33-5 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-decahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)
![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)





![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)




